molecular formula C22H22ClN3O2S B6520158 N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894015-02-2

N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520158
CAS No.: 894015-02-2
M. Wt: 427.9 g/mol
InChI Key: JTHNSXQOZTUCJE-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a central ethanediamide linker connecting two aromatic moieties: a 5-chloro-2-methylphenyl group and a 4-methyl-2-(4-methylphenyl)-1,3-thiazole substituent. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its role in enhancing bioavailability and binding affinity .

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-13-4-7-16(8-5-13)22-25-15(3)19(29-22)10-11-24-20(27)21(28)26-18-12-17(23)9-6-14(18)2/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNSXQOZTUCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and methyl substituents on the phenyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C19H22ClN3S
  • Molecular Weight : 357.91 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds containing thiazole moieties. For instance, derivatives with thiazole rings have shown significant antibacterial and antifungal activities. Research indicates that modifications to the thiazole structure can enhance these effects, suggesting that N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide may exhibit similar properties.

Anticancer Activity

Thiazole derivatives are also noted for their anticancer potential. A study highlighted that compounds with thiazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review may possess similar anticancer properties, warranting further investigation.

Case Studies

  • Study on Thiazole Derivatives : A comprehensive study evaluated several thiazole-based compounds against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity (IC50 values ranging from 1 to 10 µM) .
  • Antimicrobial Efficacy : A series of compounds with similar structural features were tested for antimicrobial activity against E. coli and Staphylococcus aureus. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, suggesting that structural modifications can lead to enhanced activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the chloro and methyl groups through electrophilic aromatic substitution.
  • Final coupling reactions to form the desired amide.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit promising biological activities:

  • Antimicrobial Activity : Compounds showed significant inhibition against pathogenic bacteria and fungi.
  • Cytotoxicity : Several derivatives were tested for cytotoxicity against various cancer cell lines, yielding IC50 values indicative of potent activity.

Safety and Toxicity

Preliminary toxicity assessments are crucial for evaluating the safety profile of new compounds. The Ames test and other mutagenicity assays are commonly employed to determine potential genotoxic effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The target compound’s thiazole ring is substituted at the 2- and 4-positions with 4-methylphenyl and methyl groups, respectively. Key analogs include:

  • N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide (): Differs in the position of the methyl group on the phenyl ring (3-methyl vs. 4-methyl), which may alter steric interactions with biological targets.

Table 1: Substituent Effects on Thiazole Analogs

Compound ID Thiazole Substituents Phenyl Substituents Molecular Weight Notable Properties
Target Compound 4-Me, 2-(4-MePh) 5-Cl, 2-Me 409.51 g/mol Enhanced lipophilicity
G856-3036 () 4-Me, 2-(3-MePh) 4-Me 409.51 g/mol Steric hindrance variation
G856-2960 () 4-Me, 2-(4-MePh) 4-OMe 409.51 g/mol Improved aqueous solubility

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethanediamide linkers are less prone to hydrolysis than ester-linked analogs (e.g., ethyl acetates in ), improving oral bioavailability .

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